molecular formula C11H17NO4 B14479625 Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate CAS No. 65872-29-9

Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate

Cat. No.: B14479625
CAS No.: 65872-29-9
M. Wt: 227.26 g/mol
InChI Key: UPYZHGQZZXPAFS-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate is a chemical compound with a complex structure that includes a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl acetate and acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the formation of the desired ester compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

65872-29-9

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 1-acetyl-3-methyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-4-16-10(15)11(3)7-12(8(2)13)6-5-9(11)14/h4-7H2,1-3H3

InChI Key

UPYZHGQZZXPAFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(CCC1=O)C(=O)C)C

Origin of Product

United States

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